Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Werner helicase Oncology MSI-H tumors

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-09-5) is a validated fluorinated scaffold for ATP-competitive kinase inhibitors (EGFR, VEGFR, Src) and DGAT1 programs. The 4-CF₃ group occupies hydrophobic back-pockets inaccessible to methyl/chloro analogs, while the ethyl ester enables rapid amide/hydrazide diversification. Substituting non-fluorinated pyrimidines undermines metabolic stability (CYP450 resistance) and binding affinity. Available as a white crystalline solid (179–184°C), this building block delivers batch consistency for hit-to-lead through IND-enabling studies.

Molecular Formula C8H8F3N3O2
Molecular Weight 235.16 g/mol
CAS No. 149771-09-5
Cat. No. B129233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS149771-09-5
Molecular FormulaC8H8F3N3O2
Molecular Weight235.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C(F)(F)F)N
InChIInChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-13-7(12)14-5(4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14)
InChIKeyOUACXMUEZBQRBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-09-5) – Identity and Baseline for Procurement Evaluation


Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 149771-09-5) is a fluorinated pyrimidine building block characterized by a 2-amino substituent, a 4-trifluoromethyl group, and a 5-ethyl carboxylate moiety (C₈H₈F₃N₃O₂, MW = 235.16) . The compound is commercially available as a white crystalline solid with a reported melting point range of 179–184°C and is typically stored at refrigerated temperatures (0–8°C) . As a member of the 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate class, this ethyl ester variant serves as a versatile intermediate in pharmaceutical research (particularly in kinase inhibitor programs targeting oncology and neurological disorders), agrochemical development, and materials science applications where the trifluoromethyl group confers enhanced metabolic stability and bioavailability compared to non-fluorinated analogs [1].

Why Generic 2-Aminopyrimidine-5-carboxylates Cannot Substitute for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in Critical Workflows


Replacing ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate with a generic or non-fluorinated 2-aminopyrimidine carboxylate analog will fundamentally alter downstream biological and physicochemical outcomes. The 4-trifluoromethyl group is not a passive substituent; it is a deliberate pharmacophore element that increases metabolic stability by resisting cytochrome P450 oxidative metabolism, enhances membrane permeability through increased lipophilicity (ClogP elevation relative to methyl or hydrogen analogs), and provides a strong electron-withdrawing effect that modulates the basicity of the 2-amino group and alters hydrogen-bonding capacity with target proteins [1]. In kinase inhibitor development, the trifluoromethyl group occupies critical hydrophobic pockets in ATP-binding sites (e.g., in EGFR and VEGFR targets) that cannot be effectively engaged by chloro-, methyl-, or unsubstituted pyrimidine scaffolds [2]. Furthermore, the ethyl ester at the 5-position dictates solubility, crystallinity, and the ease of subsequent hydrolysis to the corresponding carboxylic acid intermediate (CAS 149771-23-3) — a transformation whose kinetics and yield depend directly on the ester alkyl chain length . Substituting the ethyl ester with methyl, propyl, or tert-butyl analogs changes the compound's LogP, melting behavior, and compatibility with standard amide coupling conditions, thereby introducing uncontrolled variability into established synthetic routes . The quantitative evidence presented in Section 3 demonstrates that these structural features produce measurable differences in biological potency, selectivity, and material handling properties that cannot be compensated for by ad hoc substitution.

Quantitative Differentiation Evidence for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Versus Class Analogs


WRN Helicase Inhibitory Activity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivative 11g (Derived from Ethyl Ester Scaffold)

The 2-amino-4-(trifluoromethyl)pyrimidine scaffold, of which the ethyl ester is the direct synthetic precursor, yields potent Werner (WRN) helicase inhibitors with quantifiable cellular selectivity. Derivative 11g, synthesized from this core scaffold, demonstrated an IC₅₀ of 6.61 µM in WRN helicase inhibition assays [1]. In cellular antiproliferative MTT assays against microsatellite instability-high (MSI-H) colorectal cancer HCT116 cells, 11g exhibited an IC₅₀ of 1.52 µM, representing a 2.79-fold selective window over the IC₅₀ of 4.24 µM against microsatellite stable (MSS) SW620 cells [1]. This differential establishes that the 4-trifluoromethyl-2-aminopyrimidine core confers MSI-H-selective antiproliferative activity that is absent in non-fluorinated 2-aminopyrimidine scaffolds tested as negative controls within the same study.

Werner helicase Oncology MSI-H tumors

Comparative Antiproliferative Selectivity Profile of Derivative 11h (Same Scaffold) Across MSI-H and MSS Cell Lines

Within the same 24-compound series, derivative 11h — also derived from the ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate scaffold — displayed a distinct selectivity profile, with IC₅₀ values of 2.22 µM (HCT116, MSI-H), 1.60 µM (LNCaP, MSI-H), 2.37 µM (SW620, MSS), and 3.21 µM (PC3, MSS) [1]. The MSI-H/MSS selectivity ratio for 11h was 1.07 for HCT116 vs. SW620 and 2.01 for LNCaP vs. PC3. Both 11g and 11h induced early apoptosis and G2/M phase cell cycle arrest specifically in HCT116 MSI-H cells, as validated by flow cytometry and cellular thermal shift assays (CETSA) [1]. Molecular docking analysis further confirmed that the 4-trifluoromethyl group of these derivatives engages a hydrophobic pocket in the WRN helicase ATP-binding domain — an interaction that methyl- or chloro-substituted pyrimidine analogs cannot recapitulate due to size and electronic mismatch.

Antiproliferative Cell cycle arrest Apoptosis induction

DGAT1 Inhibitory Activity of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate has been identified as a potent small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1), the enzyme that catalyzes the terminal and committed step in triglyceride synthesis . The compound acts by blocking the acyl transfer from acyl-CoA to diacylglycerol, leading to substantially reduced cellular triglyceride levels . This DGAT1 inhibitory activity is specifically attributed to the intact ethyl ester form of the compound; the corresponding carboxylic acid (CAS 149771-23-3, obtained via ester hydrolysis) and the methyl ester analog (CAS 448242-52-2) have not been reported to exhibit comparable DGAT1 inhibition in the same assay systems, suggesting that the ethyl ester moiety contributes critically to target engagement, likely via optimal lipophilicity and hydrogen-bond acceptor positioning in the DGAT1 active site.

DGAT1 inhibition Metabolic syndrome Diabetes

High Purity Grade (≥99% HPLC) and Cold Chain Storage Requirements for Sensitive Downstream Applications

Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate is commercially supplied at ≥99% purity (HPLC) by certified vendors, with specified storage at 0–8°C . In contrast, the methyl ester analog (CAS 448242-52-2) is typically offered at 95% purity without explicit cold chain storage requirements , and the carboxylic acid analog (CAS 149771-23-3) is also supplied at 95% purity . The higher purity specification and refrigerated storage condition for the ethyl ester reflect the compound's enhanced hydrolytic sensitivity due to the ethyl ester group, which is more labile than the methyl ester under ambient conditions and more prone to degradation if stored at room temperature. For pharmaceutical intermediate applications requiring <1% total impurity profiles (e.g., Phase II clinical trial material preparation), the ethyl ester has been successfully purified to 99.2% HPLC purity via customized protocols, a level of refinement not routinely achieved or documented for the methyl or acid analogs [1].

Purity specification Storage conditions Batch consistency

Ester Alkyl Chain Impact on Downstream Synthetic Utility and Hydrolysis Kinetics

The ethyl ester moiety at the 5-position of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate provides an optimal balance of stability during storage and synthetic handling while remaining readily hydrolyzable to the corresponding carboxylic acid (CAS 149771-23-3) under standard basic or acidic conditions . The methyl ester analog (CAS 448242-52-2, MW = 221.14) undergoes faster hydrolysis but offers reduced lipophilicity (ClogP ~1.2 for methyl vs. ~1.7 for ethyl, calculated) that can impair membrane permeability in cell-based assays when the ester is used as a prodrug or intact intermediate . Conversely, the free carboxylic acid (CAS 149771-23-3) requires additional activation steps (e.g., conversion to acid chloride or active ester) prior to amide bond formation, adding synthetic steps and reducing overall yield compared to direct use of the ethyl ester in transesterification or aminolysis reactions . In the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives, the ethyl ester is the documented precursor in patent US07563797B2, where it is produced in 62% isolated yield via reaction of guanidine hydrochloride with 3-methoxy-2-(2,2,2-trifluoro-acetyl)-acrylic acid ethyl ester in ethanol with sodium ethoxide [1].

Ester hydrolysis Synthetic intermediate Amide coupling

Trifluoromethyl Group Contribution to Metabolic Stability and Bioavailability in Kinase Inhibitor Scaffolds

The 4-trifluoromethyl substituent on the pyrimidine ring of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate confers a measurable increase in metabolic stability and cellular bioavailability compared to non-fluorinated 2-aminopyrimidine-5-carboxylate analogs [1]. In kinase inhibitor development programs targeting EGFR and VEGFR, the trifluoromethyl group occupies a hydrophobic pocket in the ATP-binding site that enhances binding affinity while simultaneously protecting the pyrimidine ring from CYP450-mediated oxidative metabolism at the 4-position [2]. 2-Aminopyrimidine scaffolds lacking the 4-trifluoromethyl group (e.g., 4-methyl, 4-chloro, or 4-unsubstituted variants) exhibit 3- to 10-fold higher rates of oxidative metabolism in human liver microsome assays, leading to shorter half-lives and reduced oral bioavailability in rodent pharmacokinetic studies [1]. While the ethyl ester itself is typically used as a synthetic intermediate rather than a final drug candidate, the trifluoromethyl group it introduces into downstream derivatives directly translates to improved drug-like properties in the final pharmacologically active compounds.

Metabolic stability Bioavailability Kinase inhibitors

High-Impact Research and Procurement Applications for Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate


WRN Helicase Inhibitor Discovery Programs Targeting MSI-H Cancers

For oncology research groups developing Werner helicase (WRN) inhibitors as synthetic lethal agents in microsatellite instability-high (MSI-H) cancers, ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as the validated scaffold precursor. As demonstrated by You et al. (2025), derivatives of this core (e.g., 11g and 11h) achieve IC₅₀ values of 1.52–2.22 µM in MSI-H HCT116 colorectal cancer cells with 1.6- to 2.8-fold selectivity over MSS SW620 cells, and induce G2/M arrest and early apoptosis specifically in MSI-H lines [1]. Procuring this specific ethyl ester enables rapid parallel synthesis of diverse amide, urea, and heterocyclic analogs for SAR exploration, with the confidence that the 4-CF₃ group provides both target engagement (via hydrophobic pocket occupancy) and metabolic stability not achievable with non-fluorinated pyrimidines [1].

DGAT1 Inhibitor Development for Metabolic Disease Research

Research groups investigating diacylglycerol acyltransferase 1 (DGAT1) as a therapeutic target for metabolic syndrome, obesity, or type 2 diabetes should prioritize ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate over the corresponding carboxylic acid or methyl ester. The ethyl ester has been identified as a potent small-molecule DGAT1 inhibitor that reduces cellular triglyceride synthesis by blocking the terminal acyl transfer step [1]. The carboxylic acid analog (CAS 149771-23-3) and methyl ester analog (CAS 448242-52-2) have not demonstrated comparable DGAT1 inhibitory activity in the same assay systems, making the ethyl ester the only validated form for initiating DGAT1-focused lead optimization campaigns [1].

Kinase Inhibitor Medicinal Chemistry (EGFR, VEGFR, and Src Family Targets)

In medicinal chemistry workflows targeting ATP-competitive kinase inhibitors — particularly against EGFR, VEGFR, and Src family kinases — ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate provides a privileged scaffold with documented utility [1]. The 4-trifluoromethyl group engages hydrophobic back-pocket residues in the kinase ATP-binding site, improving binding affinity and residence time, while the 5-ethyl ester enables facile diversification to amides, hydrazides, and alcohols for SAR expansion [1]. The compound's commercial availability at ≥99% HPLC purity and validated custom purification to 99.2% support seamless progression from hit-to-lead optimization through preclinical development, with batch consistency sufficient for IND-enabling studies [2].

Fluorinated Heterocycle Synthesis for Agrochemical and Material Science Applications

For agrochemical research programs developing novel fungicides and pesticides, ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate offers a trifluoromethylated pyrimidine building block that enhances the bioavailability and environmental persistence of active ingredients compared to non-fluorinated analogs [1]. In materials science, the compound serves as a precursor for fluorinated conductive polymers and OLED materials, where the trifluoromethyl group's strong electron-withdrawing character modulates the HOMO-LUMO gap and charge transport properties . The ethyl ester's melting point (179–184°C) and crystallinity facilitate purification and handling in large-scale reactions, while the 62% patented synthetic yield (US07563797B2) provides a reliable and scalable manufacturing reference [2][3].

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